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For Researchers, Scientists, and Drug Development Professionals

Kefiran, a water-soluble exopolysaccharide produced by various lactic acid bacteria, is gaining
significant attention in the scientific community for its diverse bioactive properties, including
antimicrobial, antioxidant, and immunomodulatory effects. This guide provides a
comprehensive head-to-head comparison of kefiran derived from different Lactobacillus
species, with a focus on physicochemical characteristics, biological activities, and production
yields, supported by experimental data and detailed protocols. The primary producer of kefiran
is Lactobacillus kefiranofaciens, which is found in kefir grains.[1][2][3] While other
Lactobacillus species are present in kefir grains, such as Lentilactobacillus kefiri and
Lentilactobacillus parakefiri, the majority of research on kefiran has centered on the product
from L. kefiranofaciens.[1][3]

Physicochemical Properties of Kefiran

The structural and physical properties of kefiran can vary depending on the producing strain
and fermentation conditions.[1][4] Generally, it is a branched glucogalactan, composed of
glucose and galactose residues.[4][5] The ratio of these monosaccharides can differ,
influencing the polymer's characteristics.[4]
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Lactobacillus

Lactobacillus

Kefiran from Kefir

Property kefiranofaciens kefiranofaciens Grains (Mixed
ZW3 (General) Culture)
) Glucose and
) Equal proportions of ]
Monosaccharide Glucose and Galactose (ratio
N Glucose and
Composition Galactose[6] approx. 1:0.7 to 1:0.4)
Galactose[5]
[41[7]
Molecular Weight Not specified ~1076 Da[4] 7.6 x 10"5 g/mol [8]
Melting Point 93.38 °C[6] Not specified Not specified
Key Functional Carboxyl, hydroxyl, - Carboxyl, hydroxyl,
Not specified

Groups

and amide groups|6]

and amide groups[4]

Biological Activities: A Comparative Overview

Kefiran exhibits a range of biological activities that are of interest for therapeutic applications.

These properties are often strain-dependent.

Antimicrobial Activity

Kefiran has demonstrated inhibitory effects against various pathogenic and spoilage

microorganisms.[9][10][11] This activity is attributed to the production of organic acids,

bacteriocins, and the polysaccharide itself.[12][13]

Pathogen

Kefiran from Kefir Grains (Mixed Culture)

- Inhibition Zone (mm)

Streptococcus pyogenes

High activity reported[9]

Staphylococcus aureus 23.6[14]

Pseudomonas aeruginosa 22.4[14]

Escherichia coli 21.2[14]

Candida albicans Activity observed[9]
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Antioxidant Activity

The antioxidant potential of kefiran is a key area of investigation. It is often measured by its

ability to scavenge free radicals.

Assay Kefiran from Kefir Grains (Mixed Culture)

Activity demonstrated, increases with

DPPH Radical Scavengin
ang fermentation time[15][16]

IC50 values vary depending on the kefir grain

ABTS Radical Scavengin
9ng source (e.g., 9.90% v/v vs. 17.61% v/Vv)[17]

Ferric Reducing Antioxidant Power (FRAP) Activity demonstrated[16][18]

Immunomodulatory Effects

Kefiran has been shown to modulate the immune system, exhibiting both pro-inflammatory and
anti-inflammatory effects depending on the context.[13][19] Oral administration of kefiran from
L. kefiranofaciens has been shown to influence the gut-associated lymphoid tissue (GALT),

leading to systemic immune responses.[13][20]

Kefiran Production Yield

The yield of kefiran is highly dependent on the Lactobacillus strain and the fermentation
conditions, including the composition of the culture medium.[1][21]
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Lactobacillus
Species/Strain

Culture Conditions

Kefiran Yield

Lactobacillus kefiranofaciens

Optimized medium with
sucrose, yeast extract, and
KH2PO4

Optimized for a 58.02%

increase[1]

Lactobacillus kefiranofaciens

Medium with 5% lactose and 5

g/L yeast extract

670 mg/L[21]

Lactobacillus kefiranofaciens

Optimized medium with 8.84%
lactose and 21.3 g/L yeast
extract

712 mg/L[21]

Lactobacillus kefiranofaciens

Fed-batch fermentation with

whey lactose

Up to 2514 + 93 mg/L[21]

Lactobacillus kefiranofaciens
WT-2B(T)

Rice hydrolysate medium, 7-

day culture

2.5 g/L[8]

L. kefiranofaciens and S.

cerevisiae (Mixed Culture)

Anaerobic, batch

36 mg/L/h[22]

L. kefiranofaciens and S.

cerevisiae (Mixed Culture)

Aerobic, batch

44 mg/L/h[22]

L. kefiranofaciens and S.

cerevisiae (Mixed Culture)

Fed-batch

62 mg/L/h (final concentration
5.41 g/L)[22]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key

experimental protocols for kefiran extraction and the evaluation of its biological activities.

Kefiran Extraction and Purification

o Culturing: Kefir grains are cultured in pasteurized milk.[10]

e Harvesting: Grains are harvested and washed with distilled water at elevated temperatures

(e.g., 50°C and 100°C).[10]
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Extraction: The mixture is centrifuged, and the supernatant containing the polysaccharide is
collected.[10]

Precipitation: Cold ethanol is added to the supernatant to precipitate the kefiran.[10]

Purification: The precipitate is dissolved in hot distilled water and can be subjected to further
purification steps like dialysis.

Lyophilization: The purified kefiran solution is freeze-dried to obtain a powder.[10]

Note: Different extraction methods, including those using ultrasound, can influence the yield

and properties of the extracted kefiran.[23][24]

Antimicrobial Activity Assay (Agar Well Diffusion
Method)

Preparation of Indicator Strains: The target pathogenic or spoilage bacteria are cultured to a
specific concentration.

Inoculation: A lawn of the indicator strain is spread evenly on an agar plate.

Well Creation: Wells are aseptically punched into the agar.

Sample Addition: A known concentration of the kefiran solution is added to the wells.

Incubation: The plates are incubated under appropriate conditions for the indicator strain to
grow.

Measurement: The diameter of the inhibition zone around each well is measured to
determine the antimicrobial activity.[10]

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

o A solution of DPPH in methanol is prepared.

o Different concentrations of the kefiran sample are mixed with the DPPH solution.
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o The mixture is incubated in the dark at room temperature.

o The decrease in absorbance is measured spectrophotometrically at 517 nm.[15] The
scavenging activity is calculated as a percentage of DPPH discoloration.

o ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization
Assay:.

o

The ABTS radical cation (ABTSe+) is generated by reacting ABTS with potassium
persulfate.

[¢]

The ABTSe+ solution is diluted to a specific absorbance at 734 nm.

[e]

Different concentrations of the kefiran sample are added to the ABTSe+ solution.

(¢]

The decrease in absorbance is measured after a specific incubation time.[17][18]
e FRAP (Ferric Reducing Antioxidant Power) Assay:

o The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine)
solution, and FeClI3-6H20 solution.

o The kefiran sample is mixed with the FRAP reagent and incubated.

o The absorbance of the resulting blue-colored complex is measured spectrophotometrically.
[18]

Signaling Pathways and Visualizations

Kefiran's immunomodulatory effects are mediated through various signaling pathways. Oral
administration of kefiran from Lactobacillus kefiranofaciens has been shown to modulate the
nuclear factor-kappa B (NF-kB) pathway and influence the production of cytokines such as
Interleukin-13 (IL-1pB), Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Tumor Necrosis Factor-
alpha (TNF-a).[19][20][25]
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Immunomodulatory Outcomes
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Cytokine Production
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Caption: Kefiran's immunomodulatory signaling pathway.
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Caption: Experimental workflow for comparing kefiran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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